Lipophilicity (LogP) Advantage: A 0.4-0.5 Unit Increase Over Non-Fluorinated and Positional Isomers
The target compound demonstrates a significantly higher calculated lipophilicity (LogP = 3.69) [1] compared to the closely related 4-bromo-N-tert-butylbenzamide, which lacks the ortho-fluorine atom (LogP ~ 3.2-3.3) . This ~0.4-0.5 LogP unit increase indicates enhanced membrane permeability and potential for improved oral absorption or blood-brain barrier penetration, a key differentiation factor for CNS or intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.69 (calculated) |
| Comparator Or Baseline | 4-Bromo-N-tert-butylbenzamide: ~3.2-3.3 (calculated) |
| Quantified Difference | Δ LogP = +0.4 to +0.5 |
| Conditions | Calculated values from in silico models (XLogP3 or similar). |
Why This Matters
Higher lipophilicity directly influences a compound's distribution and target access in biological systems, making this scaffold preferable for hit-to-lead programs requiring enhanced membrane permeability.
- [1] Chemsrc. (2024). 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1). Chemical Properties. View Source
